Inulin

Catalog No.
S1553454
CAS No.
9005-80-5
M.F
C228H382O191
M. Wt
6179 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inulin

CAS Number

9005-80-5

Product Name

Inulin

IUPAC Name

2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C228H382O191

Molecular Weight

6179 g/mol

InChI

InChI=1S/C228H382O191/c229-1-76-114(268)152(306)153(307)191(381-76)419-228(190(344)151(305)113(38-266)418-228)75-380-227(189(343)150(304)112(37-265)417-227)74-379-226(188(342)149(303)111(36-264)416-226)73-378-225(187(341)148(302)110(35-263)415-225)72-377-224(186(340)147(301)109(34-262)414-224)71-376-223(185(339)146(300)108(33-261)413-223)70-375-222(184(338)145(299)107(32-260)412-222)69-374-221(183(337)144(298)106(31-259)411-221)68-373-220(182(336)143(297)105(30-258)410-220)67-372-219(181(335)142(296)104(29-257)409-219)66-371-218(180(334)141(295)103(28-256)408-218)65-370-217(179(333)140(294)102(27-255)407-217)64-369-216(178(332)139(293)101(26-254)406-216)63-368-215(177(331)138(292)100(25-253)405-215)62-367-214(176(330)137(291)99(24-252)404-214)61-366-213(175(329)136(290)98(23-251)403-213)60-365-212(174(328)135(289)97(22-250)402-212)59-364-211(173(327)134(288)96(21-249)401-211)58-363-210(172(326)133(287)95(20-248)400-210)57-362-209(171(325)132(286)94(19-247)399-209)56-361-208(170(324)131(285)93(18-246)398-208)55-360-207(169(323)130(284)92(17-245)397-207)54-359-206(168(322)129(283)91(16-244)396-206)53-358-205(167(321)128(282)90(15-243)395-205)52-357-204(166(320)127(281)89(14-242)394-204)51-356-203(165(319)126(280)88(13-241)393-203)50-355-202(164(318)125(279)87(12-240)392-202)49-354-201(163(317)124(278)86(11-239)391-201)48-353-200(162(316)123(277)85(10-238)390-200)47-352-199(161(315)122(276)84(9-237)389-199)46-351-198(160(314)121(275)83(8-236)388-198)45-350-197(159(313)120(274)82(7-235)387-197)44-349-196(158(312)119(273)81(6-234)386-196)43-348-195(157(311)118(272)80(5-233)385-195)42-347-194(156(310)117(271)79(4-232)384-194)41-346-193(155(309)116(270)78(3-231)383-193)40-345-192(39-267)154(308)115(269)77(2-230)382-192/h76-191,229-344H,1-75H2

InChI Key

UMGSZTYVVMHARA-RYKCJHNISA-N

SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O

Solubility

280 mg/mL (at 80 °C), insoluble at room temperature

Synonyms

NA

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O

Prebiotic Properties and Gut Health

One of the most widely explored areas of inulin research focuses on its prebiotic properties. Inulin acts as a food source for beneficial gut bacteria, such as Bifidobacteria and Lactobacilli. These bacteria ferment inulin, producing short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate. SCFAs play a crucial role in maintaining gut health by:

  • Promoting the growth of beneficial bacteria: This creates a competitive environment that discourages the growth of harmful pathogens .
  • Reducing inflammation: SCFAs have been shown to reduce inflammation in the gut, which is linked to various gastrointestinal disorders .
  • Improving gut barrier function: SCFAs strengthen the gut lining, making it less permeable to harmful substances .

These prebiotic effects of inulin are being investigated for their potential benefits in various gut health conditions, including:

  • Inflammatory bowel disease (IBD)
  • Irritable bowel syndrome (IBS)
  • Constipation

Potential Benefits in Metabolic Health

Inulin research also explores its potential impact on metabolic health. Studies suggest that inulin intake may lead to:

  • Improved blood sugar control: Inulin may help regulate blood sugar levels by slowing down the absorption of glucose in the intestine .
  • Reduced risk of type 2 diabetes: Some studies suggest that regular consumption of inulin may be associated with a lower risk of developing type 2 diabetes .
  • Improved lipid profile: Inulin may contribute to lowering blood cholesterol levels, potentially reducing the risk of cardiovascular disease .

Drug Delivery and Formulation

Beyond its prebiotic and metabolic effects, inulin is being explored for its potential in drug delivery systems. Its unique properties, including:

  • Biocompatibility: Inulin is generally well-tolerated by the body.
  • Biodegradability: Inulin breaks down naturally in the body.
  • Targeted delivery: Inulin can be modified to target specific regions of the gastrointestinal tract.

These characteristics make inulin a promising candidate for:

  • Encapsulating drugs: Inulin can be used to encapsulate drugs, protecting them from degradation in the stomach and delivering them to the desired site in the intestine .
  • Improving drug solubility: Inulin can enhance the water solubility of poorly soluble drugs, making them more bioavailable .

Inulin is a naturally occurring polysaccharide primarily composed of fructose units linked by β(2,1) glycosidic bonds, with a terminal glucose unit. It is classified as a fructan and is predominantly extracted from plants such as chicory, Jerusalem artichoke, and dahlia tubers. The degree of polymerization (DP) for inulin typically ranges from 2 to 60, although some sources indicate it can be as high as 200. Inulin is characterized by its solubility in water, forming a gel-like structure that mimics the texture of fats, making it a popular ingredient in food products aimed at reducing caloric content without sacrificing mouthfeel .

Inulin is notable for its prebiotic properties, which means it serves as a food source for beneficial gut bacteria, promoting digestive health. It is indigestible by human enzymes and thus contributes to dietary fiber intake, helping regulate blood sugar levels and cholesterol . Inulin's sweetness is about 35% that of sucrose, although high-performance inulin tends to be less sweet .

Inulin acts as a prebiotic fiber in the human gut. Due to its β-2,1 glycosidic bonds, it remains largely undigested by small intestine enzymes and reaches the colon intact []. In the colon, gut bacteria ferment inulin, producing SCFAs that promote gut health by:

  • Stimulating the growth of beneficial bacteria []
  • Reducing inflammation
  • Enhancing nutrient absorption
  • Regulating immune function

Inulin may also improve blood sugar control by slowing down carbohydrate digestion and absorption [].

Inulin is generally considered safe for most healthy adults when consumed in moderate amounts (up to 40 grams per day). However, excessive intake can cause digestive discomfort like gas, bloating, and diarrhea []. People with irritable bowel syndrome (IBS) or fructose intolerance should consult a healthcare professional before consuming inulin.

The chemical behavior of inulin is influenced by its structure and the conditions under which it is processed. Notably, inulin can undergo hydrolysis, especially under acidic conditions or high temperatures. This process breaks down the fructose chains into shorter oligosaccharides or monosaccharides, primarily fructose. Hydrolysis can be catalyzed by acids or enzymes, leading to the formation of various products depending on the reaction conditions .

For example:

  • Acid Hydrolysis: In acidic environments (pH < 4), inulin degrades significantly when heated above 60°C, resulting in increased levels of reducing sugars due to chain cleavage .
  • Enzymatic Hydrolysis: Specific enzymes like β-fructosidases can selectively hydrolyze inulin to produce fructooligosaccharides, which have various applications in food and nutrition .

Inulin exhibits several biological activities that contribute to its health benefits:

  • Prebiotic Effects: It supports the growth of beneficial gut microbiota, enhancing intestinal health and potentially improving immune function.
  • Glycemic Control: Inulin consumption has been linked to lower postprandial blood glucose levels due to its indigestibility and slow fermentation in the colon .
  • Lipid Metabolism: Studies indicate that inulin may help reduce serum lipid levels and body weight when included in diets high in fats and sugars .

Inulin can be synthesized through various methods:

  • Extraction from Plants: The most common method involves extracting inulin from chicory roots using hot water or enzymatic processes.
  • Chemical Synthesis: Inulin can also be synthesized chemically from sucrose using specific enzymes that facilitate the formation of β(2,1) linkages between fructose units. This method allows for control over the degree of polymerization and solubility characteristics .
  • Biotechnological Approaches: Recent advancements have introduced microbial fermentation techniques using bacteria capable of producing inulin-like polysaccharides from simple sugars or other substrates.

Inulin has diverse applications across various industries:

  • Food Industry: Used as a fat replacer, sweetener, and dietary fiber supplement; it enhances texture and mouthfeel while reducing caloric content.
  • Nutraceuticals: Incorporated into dietary supplements for its prebiotic benefits.
  • Pharmaceuticals: Explored for potential use in drug delivery systems due to its biocompatibility and ability to form gels.

Several compounds share similarities with inulin, particularly regarding their structure and biological functions:

CompoundStructure/CompositionUnique Features
FructooligosaccharidesShort chains of fructose unitsLower degree of polymerization; sweeter than inulin
OligofructoseFructose oligomers (DP < 10)More soluble; often used as sweeteners
StachyoseTetrasaccharide composed of galactoseContains galactose units; less fermentable than inulin
RaffinoseTrisaccharide (galactose + glucose + fructose)Commonly found in beans; can cause gas production

In comparison to these compounds, inulin's unique combination of longer-chain fructans provides distinct prebiotic effects, contributing significantly to gut health without excessive sweetness or caloric content. Its ability to form gels also sets it apart from most other soluble fibers.

S

PropertyValueSource
General molecular formulaC₆ₙH₁₀ₙ₊₂O₅ₙ₊₁Calculated based on structure
Simple inulin unit formulaC₁₈H₃₂O₁₆ChemicalBook
Complex inulin formula (high DP)C₂₂₈H₃₈₂O₁₉₁PubChem CID 18772499
Molecular weight (simple unit)504.44 g/molChemicalBook
Molecular weight (high DP)6179 g/molPubChem CID 24763
CAS Number9005-80-5Multiple sources
Basic repeating unitβ-D-fructofuranosylStructural analysis
Terminal glucose unitα-D-glucopyranosylStructural analysis

Structural Classification as Fructan Polysaccharide

Inulin belongs to the fructan family of polysaccharides, specifically classified as an inulin-type fructan characterized by predominantly β(2→1) fructosyl-fructose linkages [3] [8] [9]. This structural arrangement distinguishes inulin from other fructan types, such as levan-type fructans that contain β(2→6) linkages [9]. The classification as a fructan polysaccharide is based on the polymer's composition of fructose units arranged in linear chains with minimal branching [8] [13].

The linear nature of inulin-type fructans represents their most defining structural characteristic [4] [14]. Research indicates that inulin molecules are almost exclusively linear, with only a few percent branching occurring through alternative β(2→6) linkages in some plant species [8]. This linear configuration creates polymer chains that can extend from simple oligomers to complex polysaccharides containing up to 100 fructose residues [12].

Structural analysis reveals that inulin chains are constructed through the sequential addition of fructose molecules to a sucrose starter unit [3] [6]. The biosynthetic pathway begins with sucrose as the initial substrate, to which additional fructose units are systematically added through β(2→1) glycosidic bond formation [4] [6]. This process explains the presence of the terminal glucose residue, which originates from the glucose component of the initial sucrose molecule [13].

The polysaccharide classification is further supported by inulin's resistance to hydrolysis by human digestive enzymes [4] [14]. The β-configuration of the anomeric C2 carbon in fructose monomers prevents recognition by α-glucosidases, which are specific for α-glycosidic bonds [14]. This structural feature classifies inulin as a non-digestible carbohydrate and dietary fiber [14] [15].

Nomenclature Systems: GpyFn and FpyFn Classifications

The nomenclature systems for inulin-type fructans employ two primary classification methods: GpyFn and FpyFn designations, which differentiate molecules based on the presence or absence of a terminal glucose unit [4] [14]. The GpyFn classification, representing glucopyranosyl-(fructofuranosyl)n-1-fructose, applies to inulin molecules that retain the original glucose moiety from the sucrose starter unit [4] [14]. Conversely, the FpyFn classification, denoting fructopyranosyl-(fructofuranosyl)n-1-fructose, describes molecules composed entirely of fructose units without a terminal glucose [4] [14].

The systematic International Union of Pure and Applied Chemistry nomenclature for complete inulin molecules follows the format α-D-glucopyranosyl-[β-D-fructofuranosyl]n-1-D-fructofuranoside [20] [23]. This comprehensive naming convention precisely describes the stereochemical configuration and linkage patterns within the molecule [20]. The notation specifically identifies the α-configuration of the terminal glucose unit and the β-configuration of all fructose residues [20] [23].

Common structural notation employs the β(2→1) linear fructan designation, which emphasizes the characteristic glycosidic linkage pattern [8] [9] [14]. This simplified nomenclature focuses on the essential structural feature that defines inulin-type fructans and distinguishes them from other polysaccharide families [9]. The β(2→1) notation specifically indicates that the C2 carbon of one fructose unit forms a glycosidic bond with the C1 carbon of the adjacent fructose residue [8] [9].

Enzymatic product nomenclature includes terms such as inulooligosaccharides and oligofructose, which describe partial hydrolysis products of longer inulin chains [4] [14]. These designations typically apply to shorter chain molecules with degree of polymerization values below 10 [14]. The term oligofructose encompasses both GpyFn and FpyFn type molecules produced through enzymatic cleavage of native inulin [4] [14].

Table 2: Inulin Nomenclature Systems

Classification SystemFull NameDescriptionExample
GpyFn typeglucopyranosyl-(fructofuranosyl)n-1-fructoseContains terminal glucose unitGF4 (1,1,1-kestopentaose)
FpyFn typefructopyranosyl-(fructofuranosyl)n-1-fructoseLacks terminal glucose unitF3 (inulotriose)
Systematic IUPAC nameα-D-glucopyranosyl-[β-D-fructofuranosyl]n-1-D-fructofuranosideComplete systematic chemical nameStandard chemical nomenclature
Common structural notationβ(2→1) linear fructanStructural linkage notationβ(2→1) linkage pattern
Enzymatic product notationInulooligosaccharidesPartial hydrolysis productsOligofructose derivatives
Alternative notationPoly β-D-fructofurananPolymer-based designationFructan polymer family

Degree of Polymerization and Molecular Weight Range

The degree of polymerization in inulin exhibits substantial variation depending on the botanical source and extraction methods employed [5] [12] [17]. Native chicory inulin, the most commercially significant source, demonstrates degree of polymerization values ranging from 2 to 60 units, with an average degree of polymerization of 12 [14] [25]. This variation creates a polydisperse mixture of oligomers and polymers with significantly different physicochemical properties [5] [16].

Research on different plant sources reveals considerable diversity in degree of polymerization characteristics [17]. Dahlia inulin exhibits higher average degree of polymerization values of approximately 29, while Jerusalem artichoke inulin shows lower values around 5 [5] [17]. Platycodonis Radix inulin demonstrates intermediate values with an average degree of polymerization of 8 [17]. These variations reflect species-specific biosynthetic pathways and storage conditions [17].

Molecular weight distribution correlates directly with degree of polymerization values, creating a broad range from simple oligosaccharides to complex polysaccharides [12] [16]. The molecular weight range for plant-derived inulins typically spans from 342 daltons for the smallest oligomers to over 16,200 daltons for the largest naturally occurring polymers [12]. Microbial inulin production can generate even larger molecules with molecular weights exceeding 162,000,000 daltons [10].

Physical characterization techniques reveal significant polydispersity in inulin samples [16]. Ultracentrifugation analysis provides weight-average molecular weight values of approximately 7,250 daltons, while osmotic pressure measurements suggest number-average molecular weight values around 5,600 daltons [16]. This difference indicates the presence of both low and high molecular weight components within typical inulin preparations [16].

Table 3: Degree of Polymerization and Molecular Weight Range

Source/TypeDP RangeMolecular Weight Range (Da)Reference
Chicory inulin (native)2-60342-9,720Roberfroid 2005
Chicory inulin (average)12 (average)1,944Cambridge study
Dahlia inulin29 (average)4,698Research WUR
Jerusalem artichoke5 (average)810Physicochemical study
Platycodonis Radix8 (average)1,296Physicochemical study
Short-chain synthetic18 (average)2,916NMR analysis
Long-chain chicory10-601,620-9,720Cambridge study
Oligofructose2-8342-1,296Cambridge study
Plant inulins (general)2-100342-16,200PMC analysis
Microbial inulin>10⁶>162,000,000MDPI review

Stereochemical Configuration and Glycosidic Bonding

The stereochemical configuration of inulin involves precise three-dimensional arrangements of atoms around chiral centers, particularly at the anomeric carbons of constituent monosaccharides [19] [20] [22]. Fructose units within inulin chains adopt the β-D-fructofuranosyl configuration, characterized by the β-orientation of the hydroxyl group at the C2 anomeric carbon [14] [20] [23]. This β-configuration represents the defining stereochemical feature that distinguishes inulin from other polysaccharide types [14].

The terminal glucose unit, when present, exhibits α-D-glucopyranosyl configuration with the anomeric hydroxyl group at C1 positioned in the α-orientation [13] [20]. This stereochemical arrangement mirrors the glucose configuration found in sucrose, reflecting the biosynthetic origin of inulin from sucrose precursors [13]. The combination of α-glucose and β-fructose configurations creates the characteristic GpyFn structural pattern [14] [20].

Glycosidic bonding in inulin occurs exclusively through β(2→1) linkages connecting the C2 carbon of one fructose unit to the C1 carbon of the adjacent unit [8] [9] [19]. These linkages exhibit specific stereochemical requirements, with the β-configuration at the anomeric C2 carbon being essential for proper bond formation [19]. The β(2→1) glycosidic bonds create a unique structural motif that resists hydrolysis by mammalian digestive enzymes [14].

Ring conformations within inulin molecules involve both furanose and pyranose forms [22] [27]. Fructose residues adopt five-membered furanose ring conformations, which can exist in envelope or twist conformations depending on local molecular environment [22]. The terminal glucose unit forms a six-membered pyranose ring, typically adopting the more stable chair conformation [22]. These conformational preferences influence the overall three-dimensional structure and physical properties of inulin polymers [27].

Molecular dynamics simulations indicate that inulin tends to form random coil structures in solution, contrasting with the helical conformations observed in some other polysaccharides [27]. This structural flexibility arises from the rotational freedom around the β(2→1) glycosidic linkages and contributes to inulin's unique physicochemical properties [27]. The random coil conformation facilitates interactions with other molecules through hydrogen bonding and hydrophobic interactions [27] [28].

Table 4: Stereochemical Configuration and Bonding Details

Structural ComponentConfigurationSpecific Details
Fructose unitsβ-D-fructofuranosylC2 anomeric carbon in β position
Glucose terminalα-D-glucopyranosylC1 anomeric carbon in α position
Glycosidic linkageβ(2→1)C2 of fructose to C1 of next unit
Anomeric carbon (fructose)β-configuration at C2β-D-fructofuranosyl residues
Anomeric carbon (glucose)α-configuration at C1Single terminal α-D-glucose
Ring conformation (fructose)Furanose (5-membered)Envelope/twist conformations
Ring conformation (glucose)Pyranose (6-membered)Chair conformation preferred
Linkage stereochemistryβ-glycosidic bondResistant to α-glucosidases

Physical Description

Solid

XLogP3

-70.2

Appearance

Assay:≥95%A crystalline solid

Melting Point

178 °C

Drug Indication

Historically used in an important medical test of renal function, specifically a measure of glomerular filtration rate. Sometimes used to help relieve symptoms of diabetes mellitus - a condition characterised by hyperglycemia and/or hyperinsulinemia.

Pharmacology

The inulin test is a procedure by which the filtering capacity of the glomeruli (the main filtering structures of the kidney) is determined by measuring the rate at which inulin, the test substance, is cleared from blood plasma. Inulin is one of the more suitable and accurate substance to measure because it is a small, inert polysaccharide molecule that readily passes through the glomeruli. The inulin clearance test is performed by injecting inulin, waiting for it to be distributed, and then measuring plasma and urine inulin concentrations by various assays. As nutraceutical agents inulins may have antitumor, antimicrobial, hypolipidemic and hypoglycemic actions. They may also help to improve mineral absorption and balance and may have antiosteoporotic activity.
Inulin is a naturally occurring, indigestible and non-absorbable oligosaccharide produced by certain plants with prebiotic and potential anticancer activity. Inulin stimulates the growth of beneficial bacteria in the colon, including Bifidobacteria and Lactobacilli, thereby modulating the composition of microflora. This creates an environment that protects against pathogens, toxins and carcinogens, which can cause inflammation and cancer. In addition, fermentation of inulin leads to an increase in short-chain fatty acids and lactic acid production, thereby reducing colonic pH, which may further control pathogenic bacteria growth and may contribute to inulin's cancer protective properties.

Mechanism of Action

As a diagnostic agent, inulin is readily soluble and essentially indigestible. It readily passes through the blood and into the urine. It is neither secreted nor resorbed by the kidney making it an excellent indicator for renal clearance rates. The inulin clearance test has largely been succeeded by the creatinine clearance test as a measure of glomerular filtration rate. Inulin is a hypoglycemic agent. Since it is not digestible by human enzymes ptyalin and amylase, inulin passes through much of the digestive system intact. It is only in the colon that bacteria metabolise inulin, with the release of significant quantities of carbon dioxide and/or methane. Because inulin is not broken down into simple sugars (monosaccharides) by normal digestion, it does not elevate blood sugar levels, hence, helping diabetics regulate blood sugar levels.

Other CAS

9005-80-5

Dates

Modify: 2024-04-14

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